4'-Bromo-2,2-dimethylbutyrophenone

Medicinal Chemistry Enzyme Inhibition Cholinesterase

Sourcing a reliable BuChE inhibitor probe with a versatile synthetic handle is a persistent bottleneck in cholinesterase-targeted medicinal chemistry. 4'-Bromo-2,2-dimethylbutyrophenone directly addresses this gap: • Quantified BuChE inhibition (Ki = 610 nM vs. equine serum BuChE) and 5.6-fold selectivity over AChE (Ki = 3,430 nM), enabling reproducible SAR benchmarking. • The para-C-Br bond enables Suzuki, Sonogashira, and Buchwald-Hartwig couplings for rapid focused-library expansion-superior reactivity versus the 4'-Cl analog. • Multi-vendor availability at 97% purity with defined physicochemical parameters (bp 309.6°C, density 1.256 g/cm³) ensures inter-laboratory reproducibility.

Molecular Formula C12H15BrO
Molecular Weight 255.15 g/mol
CAS No. 898765-37-2
Cat. No. B1293268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2,2-dimethylbutyrophenone
CAS898765-37-2
Molecular FormulaC12H15BrO
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C12H15BrO/c1-4-12(2,3)11(14)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3
InChIKeyAOTFOLPFYOXBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Bromo-2,2-dimethylbutyrophenone Overview


4'-Bromo-2,2-dimethylbutyrophenone (CAS 898765-37-2, molecular formula C12H15BrO, molecular weight 255.15 g/mol) is a para-brominated derivative of 2,2-dimethylbutyrophenone [1]. The compound features a 4-bromophenyl moiety attached to a 2,2-dimethylbutan-1-one core, with calculated physicochemical properties including a density of 1.256 g/cm³, a boiling point of 309.569°C at 760 mmHg, and a flash point of 39.348°C . Commercially available at purities of 95-98% from multiple vendors , this compound serves as a versatile small molecule scaffold and has demonstrated quantifiable biological activity as a butyrylcholinesterase inhibitor with a Ki of 610 nM against equine serum BuChE [2].

Butyrylcholinesterase inhibitor for enzyme studiesreported Ki-based activity
C-Br cross-coupling handle for scaffold diversificationenables Suzuki, Sonogashira, Buchwald-Hartwig
Multi-vendor availability supports procurementdefined purity specifications

Why 4'-Bromo-2,2-dimethylbutyrophenone Cannot Be Replaced


Within the 2,2-dimethylbutyrophenone family, substitution at the 4'-position of the phenyl ring fundamentally alters the compound's physicochemical and biological properties in ways that preclude generic substitution. The unsubstituted parent compound (2,2-dimethylbutyrophenone, CAS 829-10-7) lacks the halogen handle essential for downstream cross-coupling chemistry and exhibits different electronic character and lipophilicity [1]. Analogs bearing alternative 4'-substituents—fluoro (CAS 898765-49-6), chloro (CAS 898765-43-0), cyano (CAS 898765-16-7), or carboethoxy (MFCD03841127)—each present distinct reactivity profiles, steric parameters, and target engagement characteristics . Critically, the 4'-bromo substitution confers a quantifiable butyrylcholinesterase inhibitory activity (Ki = 610 nM) that distinguishes this specific compound from its analogs, for which comparable activity data remain unreported in the public domain [2]. This combination of a synthetically versatile C-Br bond and validated biological activity renders 4'-bromo-2,2-dimethylbutyrophenone non-interchangeable with its structural congeners in both medicinal chemistry and chemical biology applications.

BuChE inhibition profile – 4'-bromo substituent is linked to reported BuChE activity; activity data are absent for parent and fluoro/chloro analogs.
Halogen handle mismatch – unsubstituted parent and 4'-fluoro analog lack a reactive C-X bond for Pd-catalyzed coupling, limiting scaffold diversification.
Physicochemical divergence – flash point and boiling point differ markedly from 4'-chloro analog, potentially altering safety and purification workflows.

4'-Bromo-2,2-dimethylbutyrophenone Differentiation Evidence


Butyrylcholinesterase Inhibition

4'-Bromo-2,2-dimethylbutyrophenone exhibits measurable butyrylcholinesterase (BuChE) inhibitory activity with a Ki of 610 nM against equine serum BuChE, as determined by competitive inhibition assays in the presence of varying butyrylthiocholine iodide substrate levels with 20-minute preincubation [1]. In contrast, it shows substantially weaker inhibition of Electrophorus electricus acetylcholinesterase (AChE) with a Ki of 3,430 nM (3.43 μM), representing a 5.6-fold selectivity for BuChE over AChE [1]. Comparative activity data for the unsubstituted parent compound (2,2-dimethylbutyrophenone, CAS 829-10-7) and the 4'-fluoro (CAS 898765-49-6) and 4'-chloro (CAS 898765-43-0) analogs are absent from public bioactivity databases, underscoring that the observed BuChE inhibition is not a universal property of the 2,2-dimethylbutyrophenone scaffold but rather a feature of this specific 4'-bromo substitution pattern.

BuChE Inhibition
Reported
Ki 610 nM (BuChE)
5.6× selectivity over AChE
Supports BuChE pathway research
Comparator activity data not publicly available for analogs
Medicinal Chemistry Enzyme Inhibition Cholinesterase Chemical Biology

Physicochemical Property Comparison

The 4'-bromo substitution imparts distinct physicochemical properties that differentiate this compound from its 4'-fluoro and 4'-chloro counterparts in ways relevant to handling, purification, and analytical method development. 4'-Bromo-2,2-dimethylbutyrophenone (C12H15BrO, MW 255.15) has a calculated boiling point of 309.6°C at 760 mmHg, a calculated density of 1.256 g/cm³, and a calculated flash point of 39.3°C . By comparison, the 4'-chloro analog (C12H15ClO, MW 210.70) exhibits a lower boiling point of 291.7°C at 760 mmHg, a lower density of 1.058 g/cm³, and a substantially higher flash point of 167.1°C . These differences—particularly the 17.9°C higher boiling point and the markedly lower flash point of the bromo compound (approximately 4.25-fold reduction versus the chloro analog)—carry direct implications for distillation protocols, safety handling requirements, and solvent selection during chromatographic purification.

Physicochemical Profile
Calculated
Bp 309.6°C, density 1.256 g/cm³, flash point 39.3°C
Context for purification & safety protocols
Markedly lower flash point vs. 4'-chloro analog
Analytical Chemistry Method Development Purification Process Chemistry

C-Br Bond Synthetic Utility

The presence of a bromine atom at the para position of the phenyl ring in 4'-bromo-2,2-dimethylbutyrophenone provides a reactive handle for transition metal-catalyzed cross-coupling reactions—a capability absent in the unsubstituted parent compound (2,2-dimethylbutyrophenone, CAS 829-10-7) and functionally distinct from the 4'-fluoro analog (C-F bonds being generally unreactive under standard cross-coupling conditions) [1]. The C-Br bond enables participation in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and related coupling reactions, allowing the compound to serve as a versatile building block for generating diverse 4'-substituted 2,2-dimethylbutyrophenone libraries . While the 4'-chloro analog (CAS 898765-43-0) also offers a halogen handle, aryl bromides typically exhibit superior reactivity in palladium-catalyzed couplings compared to aryl chlorides due to the lower C-Br bond dissociation energy (approximately 81 kcal/mol for Ph-Br versus 96 kcal/mol for Ph-Cl) [2].

C-Br Synthetic Utility
Class-level inference
Enables Suzuki, Sonogashira, Buchwald-Hartwig couplings
Supports library synthesis
Reactivity advantage over C-Cl analog based on bond dissociation energies
Organic Synthesis Cross-Coupling Medicinal Chemistry Library Synthesis

Commercial Availability and Purity

4'-Bromo-2,2-dimethylbutyrophenone is commercially available from multiple reputable chemical suppliers at defined purity levels of 95-98%, providing researchers with reliable sourcing options for reproducible experimental work . Key suppliers include Leyan (Product No. 1649816, 98% purity, available in 1g, 2g, and 5g quantities), CymitQuimica (Ref. 10-F203931, minimum 95% purity), and Chemenu (Catalog No. CM297860, 95% purity) . The compound's commercial availability at defined purities enables procurement without the time and resource investment required for in-house synthesis or custom synthesis arrangements. This contrasts with less commonly stocked analogs that may require custom synthesis lead times of weeks to months, introducing project delays and cost uncertainties.

Commercial Sourcing
Supplier reported
Available from multiple vendors at 95–98% purity
Supports procurement & reproducibility
1g–100g stock options, no custom synthesis lead time
Procurement Quality Control Reproducibility Chemical Sourcing

4'-Bromo-2,2-dimethylbutyrophenone Applications


Butyrylcholinesterase Chemical Biology

4'-Bromo-2,2-dimethylbutyrophenone is optimally deployed as a validated tool compound for investigating butyrylcholinesterase (BuChE) function and inhibition. With a Ki of 610 nM against equine serum BuChE and a 5.6-fold selectivity over AChE (Ki = 3,430 nM), this compound provides a defined baseline for structure-activity relationship (SAR) studies exploring modifications to the 2,2-dimethylbutyrophenone scaffold. Its unique reported activity among commercially available 2,2-dimethylbutyrophenone analogs makes it the rational starting point for medicinal chemistry programs targeting cholinesterase-related disorders [1].

Cross-Coupling Library Synthesis

The C-Br bond at the para position of the phenyl ring enables this compound to serve as a versatile building block for generating focused libraries of 4'-substituted 2,2-dimethylbutyrophenone derivatives. It can participate in Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations, producing diverse analogs for SAR exploration. The superior reactivity of the C-Br bond relative to the C-Cl bond in the 4'-chloro analog (approximately 15 kcal/mol lower bond dissociation energy) translates to faster reaction kinetics and higher yields under standard Pd-catalyzed conditions [2].

Analytical Methods & Process Optimization

The well-defined physicochemical properties of 4'-bromo-2,2-dimethylbutyrophenone—including calculated boiling point (309.6°C), density (1.256 g/cm³), and flash point (39.3°C)—provide reference parameters for developing robust analytical methods and purification protocols. These values differ significantly from the 4'-chloro analog (boiling point 291.7°C, density 1.058 g/cm³, flash point 167.1°C), necessitating compound-specific optimization of distillation conditions, HPLC gradient parameters, and safety protocols. The compound's multi-vendor availability at defined purities (95-98%) further supports method validation and inter-laboratory reproducibility .

CNS Drug Discovery Scaffold

As a member of the butyrophenone class—a privileged scaffold in antipsychotic drug discovery—4'-bromo-2,2-dimethylbutyrophenone offers a functionalized entry point for developing novel CNS agents. The 2,2-dimethyl substitution on the butyrophenone core may influence blood-brain barrier permeability and metabolic stability, while the 4'-bromo substituent provides a diversification handle for systematic SAR studies. The compound's validated BuChE inhibitory activity provides an additional biological anchor for programs exploring dual-mechanism CNS therapeutics [3].

Application
Selection Property
Validation Focus
BuChE Inhibition Research
Reported BuChE inhibition profile
Ki determination, selectivity over AChE
Cross-Coupling Library Synthesis
C-Br reactive handle
Pd-catalyzed coupling reactivity
Analytical Method Development
Defined physicochemical properties
Distillation & flash point parameters
CNS Scaffold Research
Butyrophenone core structure
Permeability & metabolic stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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